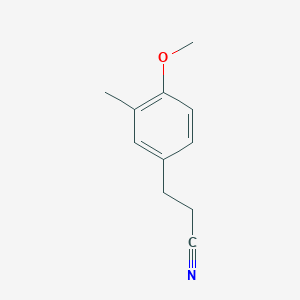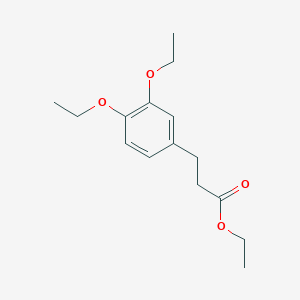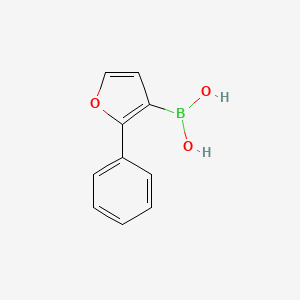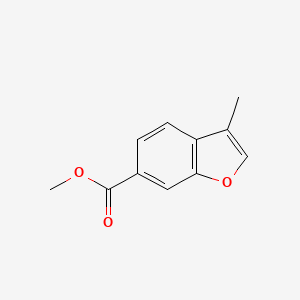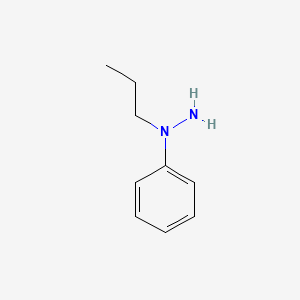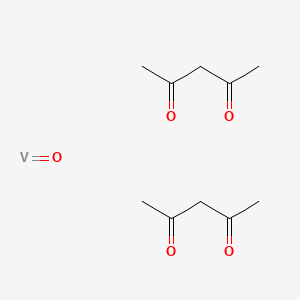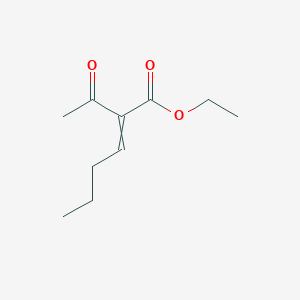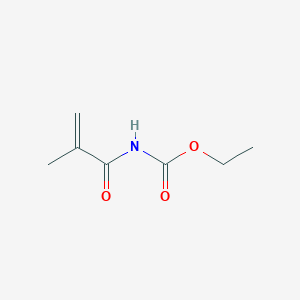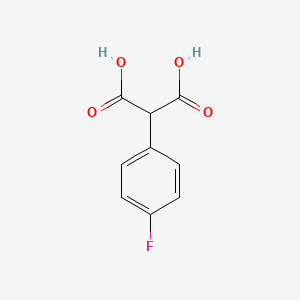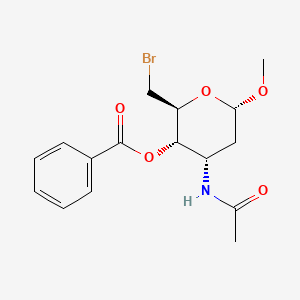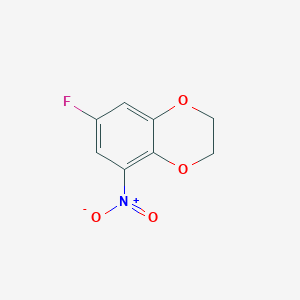
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin
Overview
Description
Preparation Methods
The synthesis of 7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin involves several steps. One common method includes the nitration of 2,3-dihydro-1,4-benzodioxin followed by fluorination. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound for the fluorination step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro and fluoro groups in the compound make it susceptible to nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth . The fluoro group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin can be compared with other similar compounds such as:
1,4-Benzodioxin, 2,3-dihydro-: This compound lacks the nitro and fluoro groups, making it less reactive and less effective in antibacterial applications.
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine: This compound has an amino group instead of a nitro group, which alters its chemical reactivity and biological activity.
2-Fluoro-5-nitrobenzoic acid: This compound has a similar structure but lacks the dioxin ring, which affects its overall properties and applications.
Properties
Molecular Formula |
C8H6FNO4 |
|---|---|
Molecular Weight |
199.14 g/mol |
IUPAC Name |
7-fluoro-5-nitro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H6FNO4/c9-5-3-6(10(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2 |
InChI Key |
MRYBANLBNURJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


